4-Nitrophenyl-α-L-arabinofuranoside
4-Nitrophenyl-α-L-arabinofuranoside
Brand Name:
Vulcanchem
CAS No.:
6892-58-6
VCID:
VC0045265
InChI:
InChI=1S/C11H13NO7/c13-5-8-9(14)10(15)11(19-8)18-7-3-1-6(2-4-7)12(16)17/h1-4,8-11,13-15H,5H2/t8-,9-,10+,11+/m0/s1
SMILES:
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(O2)CO)O)O
Molecular Formula:
C11H13NO7
Molecular Weight:
271.22 g/mol
4-Nitrophenyl-α-L-arabinofuranoside
CAS No.: 6892-58-6
Reference Standards
VCID: VC0045265
Molecular Formula: C11H13NO7
Molecular Weight: 271.22 g/mol
CAS No. | 6892-58-6 |
---|---|
Product Name | 4-Nitrophenyl-α-L-arabinofuranoside |
Molecular Formula | C11H13NO7 |
Molecular Weight | 271.22 g/mol |
IUPAC Name | (2S,3R,4R,5S)-2-(hydroxymethyl)-5-(4-nitrophenoxy)oxolane-3,4-diol |
Standard InChI | InChI=1S/C11H13NO7/c13-5-8-9(14)10(15)11(19-8)18-7-3-1-6(2-4-7)12(16)17/h1-4,8-11,13-15H,5H2/t8-,9-,10+,11+/m0/s1 |
Standard InChIKey | DUYYBTBDYZXISX-UKKRHICBSA-N |
Isomeric SMILES | C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H](O2)CO)O)O |
SMILES | C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(O2)CO)O)O |
Canonical SMILES | C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(O2)CO)O)O |
Synonyms | p-Nitrophenylarabinofuranoside; p-Nitrophenyl-α-L-arabinofuranoside |
PubChem Compound | 151437 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume